molecular formula C10H18O B073913 Cyclodecanone CAS No. 1502-06-3

Cyclodecanone

Cat. No.: B073913
CAS No.: 1502-06-3
M. Wt: 154.25 g/mol
InChI Key: SXOZDDAFVJANJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclodecanone is an organic compound with the molecular formula C10H18O. It is a cyclic ketone, characterized by a ten-membered ring structure with a carbonyl group (C=O) at one position. This compound is a colorless liquid at room temperature and is known for its distinctive odor. This compound is used in various chemical syntheses and industrial applications due to its unique structural properties .

Scientific Research Applications

Cyclodecanone has a wide range of applications in scientific research:

Safety and Hazards

Cyclodecanone can cause serious eye irritation . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing . If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Mechanism of Action

Target of Action

Cyclodecanone is an organic compound with the formula (CH2)11CO . It is a cyclic ketone that exists as a white solid at room temperature It’s known that this compound is mainly consumed as a precursor to 1,12-dodecanedioic acid and laurolactam, which are precursors to certain specialized nylons .

Mode of Action

It is known that this compound is produced by the oxidation of cyclododecane via cyclododecanol . This suggests that it may interact with its targets through oxidation reactions.

Biochemical Pathways

This compound is involved in the synthesis of 1,12-dodecanedioic acid and laurolactam . These compounds are precursors to certain specialized nylons . Therefore, this compound plays a crucial role in the biochemical pathways leading to the production of these nylons.

Result of Action

The primary result of this compound’s action is the production of 1,12-dodecanedioic acid and laurolactam . These compounds are precursors to certain specialized nylons . Therefore, the molecular and cellular effects of this compound’s action are primarily related to the synthesis of these materials.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For instance, this compound exists as a white solid at room temperature , suggesting that its physical state and possibly its reactivity could change under different temperature conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodecanone can be synthesized through several methods. One common method involves the oxidation of cyclodecane using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the catalytic hydrogenation of this compound oxime, which is derived from this compound itself.

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of cyclodecane using air or oxygen in the presence of a catalyst. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclodecanone undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce this compound oxime or other oxidized derivatives.

    Reduction: It can be reduced to cyclodecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or air/oxygen with a catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products:

Comparison with Similar Compounds

Cyclodecanone can be compared with other cyclic ketones such as cyclododecanone and cyclohexanone:

    Cyclododecanone: This compound has a twelve-membered ring structure and is used in the production of specialized nylons and fragrances.

    Cyclohexanone: This six-membered ring ketone is widely used in the production of nylon and as a solvent. It is smaller and more volatile than this compound.

Uniqueness of this compound: this compound’s ten-membered ring structure provides unique reactivity and stability, making it valuable in specific chemical syntheses and industrial applications. Its balance between ring size and reactivity distinguishes it from other cyclic ketones .

Properties

IUPAC Name

cyclodecanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-10-8-6-4-2-1-3-5-7-9-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOZDDAFVJANJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164490
Record name Cyclodecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502-06-3
Record name Cyclodecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1502-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclodecanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLODECANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclodecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclodecanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLODECANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N73MQZ9ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1.40 grams (10 millimoles) of cyclodecane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 25 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. As a result, cyclodecane was transformed into cyclodecanone (yield 39%), sebacic acid (yield 48%) and cyclodecanedione (yield 5%) with a transformation rate of 96%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%
Yield
48%
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclodecanone
Reactant of Route 2
Cyclodecanone
Reactant of Route 3
Cyclodecanone
Reactant of Route 4
Cyclodecanone
Reactant of Route 5
Cyclodecanone
Reactant of Route 6
Cyclodecanone
Customer
Q & A

Q1: What is the molecular formula and weight of cyclodecanone?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: Yes, this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in 13C NMR, the introduction of deuterium atoms in specific positions leads to long-range isotope shifts, which can help in assigning NMR signals and determining deuteriation sites. []

Q3: What are the dielectric properties of this compound?

A3: this compound exhibits a sharp decrease in dielectric constant at its melting point. [] It also shows a higher relaxation time compared to other cyclic ketones like cyclopentanone, cyclohexanone, cycloheptanone, and cyclooctanone. []

Q4: Can this compound be used as a complexant in enzymatic reactions?

A4: Yes, this compound effectively acts as a complexant in reactions catalyzed by Bacillus macerans cyclodextrin glucanotransferase (CGTase). Specifically, it enhances the conversion of starch, maltodextrin, and glycogen into cyclodextrins, particularly β-cyclodextrin. [] This enhancement is due to its selective complexation with β-cyclodextrin, shifting the reaction equilibrium. []

Q5: How does the complexation of this compound with CGTase affect cyclodextrin production?

A5: The presence of this compound as a complexant generally leads to higher yields of cyclodextrins, particularly β-cyclodextrin. The extent of yield enhancement depends on factors like temperature, substrate type, and the specific complexant used. For instance, using this compound at 25 °C and pH 7 resulted in 91-93% yields of β-cyclodextrin from amylopectin, waxy-maize starch, and tapioca starch. []

Q6: Have computational methods been used to study this compound?

A6: Yes, computational chemistry techniques have been employed to study this compound. Force-field calculations have been used to investigate its conformational preferences. [] Additionally, molecular mechanics methodology has been applied to analyze Norrish type II reactions of this compound. []

Q7: How does the ring size of cyclic ketones affect their reactivity in the Yurchenko diolefination?

A7: The reactivity in the Yurchenko diolefination, which involves reacting cyclic ketones with dimethylsulfoxonium methylide, varies with ring size. Medium-sized rings like this compound show lower reactivity compared to smaller (cycloheptanone) or larger rings (cyclododecanone). This difference in reactivity is attributed to the conformational constraints imposed by the ring size on the reaction intermediates. []

Q8: Are there specific formulation strategies to enhance this compound's properties?

A8: While the provided research doesn't detail specific formulation strategies for this compound itself, its use as a complexant in cyclodextrin production highlights its ability to form inclusion complexes. This property suggests potential for developing formulations where this compound could enhance the solubility or bioavailability of other compounds by encapsulating them within its cyclic structure. [, ]

Q9: What are some interesting reactions involving this compound?

A9: this compound participates in various reactions, including:

  • Ring Enlargement: It can undergo ring enlargement reactions, enabling the synthesis of larger ring systems like macrolides. For example, reacting this compound with a chiral building block led to the synthesis of (12R)-(+)-12-methyl-13-tridecanolide. [, ]
  • Yurchenko Diolefination: Reacting this compound with dimethylsulfoxonium methylide under specific conditions can lead to the formation of 1,3-terminal dienes. This reaction, termed Yurchenko diolefination, proceeds through a [, ]-sigmatropic rearrangement. []
  • Oxidation: this compound can be oxidized to form products like oxabicycloundecanol derivatives using cytochrome P450 monooxygenase CYP101B1. This biocatalytic hydroxylation reaction targets unactivated methylene C-H bonds in the cycloalkyl ring. []

Q10: What happens when this compound reacts with dimethylsulfoxonium methylide?

A10: The reaction of this compound with dimethylsulfoxonium methylide can proceed via two pathways:

  1. Yurchenko Diolefination: This pathway dominates when excess base is present. Instead of oxiranes, 1,3-terminal dienes are formed. The reaction mechanism involves deprotonation of a betaine intermediate followed by a [, ]-sigmatropic rearrangement and elimination of sulfenic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.